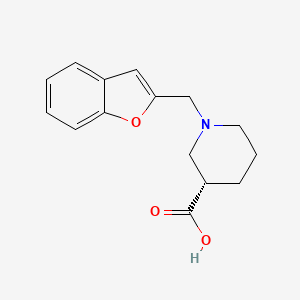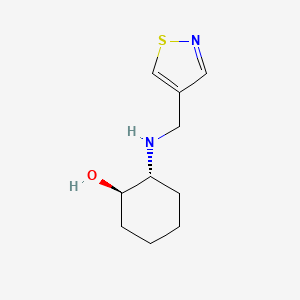![molecular formula C20H21NO4 B7344190 4-oxo-4-[(3R)-3-phenoxypyrrolidin-1-yl]-2-phenylbutanoic acid](/img/structure/B7344190.png)
4-oxo-4-[(3R)-3-phenoxypyrrolidin-1-yl]-2-phenylbutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-oxo-4-[(3R)-3-phenoxypyrrolidin-1-yl]-2-phenylbutanoic acid, also known as PPBA, is a novel chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. PPBA is a synthetic molecule that was first synthesized in 2010 by a team of researchers at the University of California, San Francisco. Since then, several studies have been conducted to explore the various properties and applications of PPBA.
Mechanism of Action
The mechanism of action of 4-oxo-4-[(3R)-3-phenoxypyrrolidin-1-yl]-2-phenylbutanoic acid is not fully understood, but it is believed to act through multiple pathways. This compound has been shown to inhibit the activity of histone deacetylases, which are enzymes that are involved in the regulation of gene expression. This inhibition leads to changes in the expression of genes that are involved in cell proliferation and apoptosis. This compound has also been shown to inhibit the activity of beta-secretase, an enzyme that is involved in the formation of beta-amyloid plaques in Alzheimer's disease.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In cancer cells, this compound has been shown to induce apoptosis and inhibit cell proliferation. This compound has also been shown to inhibit the formation of beta-amyloid plaques in Alzheimer's disease. In addition, this compound has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of various inflammatory conditions.
Advantages and Limitations for Lab Experiments
One of the primary advantages of 4-oxo-4-[(3R)-3-phenoxypyrrolidin-1-yl]-2-phenylbutanoic acid is its potential therapeutic applications. This compound has been shown to have anti-cancer and anti-Alzheimer's disease properties, which could lead to the development of new therapies for these diseases. However, there are also limitations to the use of this compound in lab experiments. This compound is a synthetic molecule, which means that it may not be suitable for use in vivo. In addition, the synthesis process for this compound is complex, which may limit its availability for use in lab experiments.
Future Directions
There are several future directions for the study of 4-oxo-4-[(3R)-3-phenoxypyrrolidin-1-yl]-2-phenylbutanoic acid. One area of research is in the development of new therapies for cancer and Alzheimer's disease. This compound has shown promise in preclinical studies, and further research is needed to determine its efficacy in clinical trials. Another area of research is in the development of new synthetic molecules that are similar to this compound but have improved properties, such as increased bioavailability or reduced toxicity. Overall, the study of this compound has the potential to lead to the development of new therapies for a variety of diseases.
Synthesis Methods
4-oxo-4-[(3R)-3-phenoxypyrrolidin-1-yl]-2-phenylbutanoic acid is synthesized through a multi-step process that involves the reaction of various chemical reagents. The synthesis process is complex and requires expertise in organic chemistry. The first step involves the reaction of 3-phenoxypyrrolidine with ethyl 2-bromophenylacetate to form an intermediate compound. This intermediate is then reacted with lithium diisopropylamide to form the final product, this compound.
Scientific Research Applications
4-oxo-4-[(3R)-3-phenoxypyrrolidin-1-yl]-2-phenylbutanoic acid has been extensively studied for its potential therapeutic applications. One of the primary areas of research is in the treatment of cancer. Studies have shown that this compound has anti-proliferative effects on cancer cells and can induce apoptosis, or programmed cell death, in cancer cells. This compound has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the formation of beta-amyloid plaques, which are a hallmark of the disease.
properties
IUPAC Name |
4-oxo-4-[(3R)-3-phenoxypyrrolidin-1-yl]-2-phenylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4/c22-19(13-18(20(23)24)15-7-3-1-4-8-15)21-12-11-17(14-21)25-16-9-5-2-6-10-16/h1-10,17-18H,11-14H2,(H,23,24)/t17-,18?/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSAIEDWZUVWKHS-QNSVNVJESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=CC=CC=C2)C(=O)CC(C3=CC=CC=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@@H]1OC2=CC=CC=C2)C(=O)CC(C3=CC=CC=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(3aR,6aS)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]pyrrol-5-yl]-[2-(2-methoxyphenyl)-1,3-thiazol-4-yl]methanone](/img/structure/B7344113.png)
![2-[(3aR,6aR)-3a-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrol-2-yl]-2-(3-methoxyphenyl)acetic acid](/img/structure/B7344125.png)
![2-[(3S,4R)-3-(hydroxymethyl)-4-thiophen-3-ylpyrrolidin-1-yl]-2-(3-methoxyphenyl)acetic acid](/img/structure/B7344133.png)
![4-[(2S,4R)-4-methoxy-2-(methoxymethyl)pyrrolidin-1-yl]-1,8-naphthyridine](/img/structure/B7344144.png)
![4-(3-chlorophenyl)-6-[(2S,4R)-4-methoxy-2-(methoxymethyl)pyrrolidin-1-yl]pyrimidine](/img/structure/B7344148.png)
![4-tert-butyl-2-chloro-6-[(2S,4R)-4-methoxy-2-(methoxymethyl)pyrrolidin-1-yl]pyrimidine](/img/structure/B7344153.png)


![(3S)-1-[[2-(4-methoxyphenyl)-2-morpholin-4-ylethyl]carbamoyl]piperidine-3-carboxylic acid](/img/structure/B7344193.png)

![(1S,2R)-2-[(3-oxo-4H-1,4-benzothiazin-6-yl)carbamoyl]cyclobutane-1-carboxylic acid](/img/structure/B7344198.png)
![N-[(1S,5R)-3-azabicyclo[3.1.0]hexan-6-yl]-8-fluoro-7-methoxyquinazolin-4-amine](/img/structure/B7344201.png)
![(3S)-1-[[4-(methylsulfinylmethyl)phenyl]methylcarbamoyl]piperidine-3-carboxylic acid](/img/structure/B7344209.png)
